1-(Dimethylsulfamoyl)pyrazole
Overview
Description
1-(Dimethylsulfamoyl)pyrazole is an organic compound with the molecular formula C₅H₉N₃O₂S It is a derivative of pyrazole, characterized by the presence of a dimethylsulfamoyl group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethylsulfamoyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, can further optimize the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylsulfamoyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as halides or alkoxides replace the dimethylsulfamoyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dimethylsulfamoyl)pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of 1-(Dimethylsulfamoyl)pyrazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the enzyme and the specific interactions between the compound and the enzyme’s active site.
Comparison with Similar Compounds
1-(Dimethylsulfamoyl)pyrazole can be compared with other similar compounds, such as:
1-(Methylsulfamoyl)pyrazole: Similar structure but with one less methyl group. It may exhibit different reactivity and biological activity due to the absence of the additional methyl group.
1-(Ethylsulfamoyl)pyrazole: Contains an ethyl group instead of a dimethyl group. This structural variation can influence its chemical properties and applications.
1-(Phenylsulfamoyl)pyrazole:
Properties
IUPAC Name |
N,N-dimethylpyrazole-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYSRCRZAGKOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449580 | |
Record name | 1-(Dimethylsulfamoyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36061-00-4 | |
Record name | 1-(Dimethylsulfamoyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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